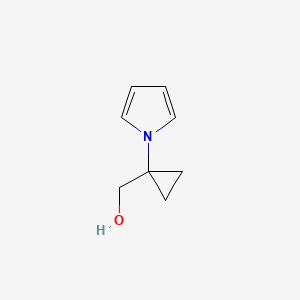
(1-(1H-pyrrol-1-yl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(1H-pyrrol-1-yl)cyclopropyl)methanol: is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a pyrrole ring as a substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(1H-pyrrol-1-yl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable pyrrole derivative followed by the introduction of the methanol group. One common method involves the reaction of pyrrole with cyclopropyl bromide in the presence of a base, followed by reduction to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: (1-(1H-pyrrol-1-yl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly at the pyrrole ring, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (1-(1H-pyrrol-1-yl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism by which (1-(1H-pyrrol-1-yl)cyclopropyl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol
- 1-Methyl-1H-pyrazole-3-carbaldehyde
Comparison:
- Structural Differences: While similar in having a pyrrole or pyrazole ring, the specific substituents and their positions differ.
- Reactivity: The presence of different functional groups affects the reactivity and types of reactions these compounds undergo.
- Applications: Each compound has unique applications based on its structure and reactivity, making (1-(1H-pyrrol-1-yl)cyclopropyl)methanol distinct in its specific uses and potential.
生物活性
(1-(1H-pyrrol-1-yl)cyclopropyl)methanol is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
This compound can be synthesized through various methods, including the use of pyrrole and cyclopropyl derivatives. The synthesis typically involves the formation of the cyclopropane ring followed by functionalization with the pyrrole moiety.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures may exhibit anticancer and antimicrobial properties. For instance, studies have shown that certain cyclopropyl derivatives can inhibit key enzymes involved in cancer cell proliferation and survival pathways.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.
- Antimicrobial Properties : There is evidence indicating potential effectiveness against bacterial strains, which could be useful in treating infections.
Anticancer Studies
A study focused on the synthesis of cyclopropyl derivatives demonstrated that certain compounds showed significant cytotoxic effects against human breast cancer cell lines. The compounds were tested using the sulforhodamine B assay method, revealing promising results at varying concentrations.
| Compound | Concentration (µg/mL) | % Inhibition |
|---|---|---|
| 3a | 10 | 25 |
| 3c | 20 | 45 |
| 3e | 40 | 60 |
These results indicate that compounds structurally related to this compound may have potential as anticancer agents .
Antimicrobial Studies
In another investigation, the antimicrobial efficacy of cyclopropyl derivatives was evaluated against Mycobacterium tuberculosis. The study utilized Middlebrook 7H-9 broth for testing, yielding significant results for several derivatives.
| Compound | Activity Against M. tuberculosis |
|---|---|
| 3a | Significant |
| 3b | Moderate |
| 3c | High |
These findings suggest that this compound and its derivatives could be explored further for their potential in treating tuberculosis .
特性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
(1-pyrrol-1-ylcyclopropyl)methanol |
InChI |
InChI=1S/C8H11NO/c10-7-8(3-4-8)9-5-1-2-6-9/h1-2,5-6,10H,3-4,7H2 |
InChIキー |
BYQFMSSYDQFJJQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CO)N2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















